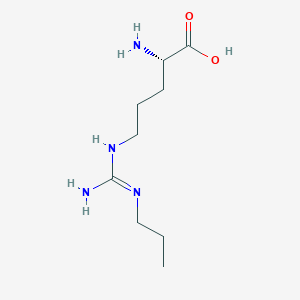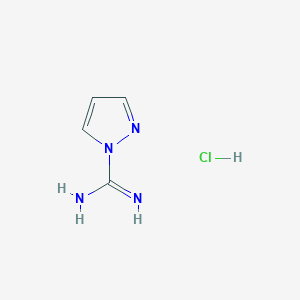
2,3,4-Tri-O-benzyl-L-fucopyranose
Descripción general
Descripción
2,3,4-Tri-O-benzyl-L-fucopyranose (TOB-L-Fucp) is a type of carbohydrate molecule that has been studied for its potential applications in the fields of medicine, biochemistry, and food science. This molecule is composed of two parts: a benzyl group and an L-fucopyranose group. The benzyl group is an aromatic hydrocarbon, while the L-fucopyranose group is a sugar molecule with a pyranose ring structure. The two parts of TOB-L-Fucp are joined together through a covalent bond. TOB-L-Fucp is a relatively new molecule, and research on its properties and potential applications is ongoing.
Aplicaciones Científicas De Investigación
Synthesis of Sialyl Le(x) Ganglioside Analogues : Methyl thioglycoside derivatives of 2-, 3-, and 4-deoxy-L-fucopyranose, related to 2,3,4-Tri-O-benzyl-L-fucopyranose, have been used as glycosyl donors for synthesizing sialyl Le(x) ganglioside analogues. These analogues have modified alpha-L-fucopyranosyl moieties, indicating potential applications in developing therapeutic compounds (Hasegawa et al., 1994).
Synthesis of Modified Glucopyranosides : The compound has been used in the synthesis of benzyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-4-O-(2,3,4-tri-O-benzyl-L-fucopyranosyl)-D-glucopyranose, demonstrating its utility in creating structurally complex sugars (Jacquinet & Sinaÿ, 1975).
Synthesis of Benzyl Glucopyranosides and Mannopyranosides : An efficient synthesis method for benzyl 2,3,4-tri-O-benzyl-beta-D-glucopyranoside and benzyl 2,3,4-tri-O-benzyl-beta-D-mannopyranoside has been developed, showcasing the compound's role in selective derivatization of sugars (Lu et al., 2005).
Glycosylation of Amino Acids : Trifluoromethanesulfonic anhydride has been shown to effectively synthesize alpha and beta O-glycosyl-L-serine, -L-threonine, and -L-hydroxyproline using compounds like this compound, highlighting its role in glycosylation processes (Lacombe et al., 1981).
Synthesis of Disaccharides and Oligosaccharides : Various studies have used this compound for synthesizing complex disaccharides and oligosaccharides. These include the synthesis of compounds found in fucoidin, blood-group substances, and other biologically significant sugars (Flowers et al., 1967; Jain & Matta, 1990; Jacquinet & Sinaÿ, 1979).
Pharmaceutical Applications : The synthesis of derivatives like di-O-glycosyl derivatives of methyl alpha-L-rhamnopyranoside indicates potential pharmaceutical applications of this compound in creating drug molecules (Nifant'ev et al., 1992).
Enzymatic Catalysis in Digitalis lanata : In a study, enzymes from Digitalis lanata catalyzed the transfer of D-fucose from synthetic UDP-D-fucose, synthesized using this compound, to cardenolide aglycones, hinting at its role in biosynthetic pathways (Faust et al., 1994).
Mecanismo De Acción
Target of Action
2,3,4-Tri-O-benzyl-L-fucopyranose is a chemical compound that serves as a pivotal intermediate for the synthesis of diverse carbohydrates and glycoconjugates . .
Mode of Action
It’s known that it plays a crucial role in the synthesis of diverse carbohydrates and glycoconjugates
Biochemical Pathways
As an intermediate in the synthesis of diverse carbohydrates and glycoconjugates
Result of Action
It’s known to be a pivotal intermediate in the synthesis of diverse carbohydrates and glycoconjugates
Propiedades
IUPAC Name |
(3S,4R,5R,6S)-6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O5/c1-20-24(29-17-21-11-5-2-6-12-21)25(30-18-22-13-7-3-8-14-22)26(27(28)32-20)31-19-23-15-9-4-10-16-23/h2-16,20,24-28H,17-19H2,1H3/t20-,24+,25+,26-,27?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRAQXZMHYZXWBZ-OGPNLZSQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H](C(O1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![N-[S-(2-Pyridylthio)cysteaminyl]ethylenediamine-N,N,N',N'-tetraacetic Acid, Monoamide](/img/structure/B13862.png)


